2-Ethoxybenzaldehyde

Description

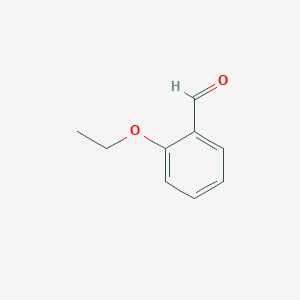

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVJMSPTZMCSTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060624 | |

| Record name | Benzaldehyde, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-69-4 | |

| Record name | 2-Ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHOXYBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethoxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LT24CX9U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxybenzaldehyde

An Overview for Researchers and Drug Development Professionals

2-Ethoxybenzaldehyde, also known as o-ethoxybenzaldehyde or salicylaldehyde (B1680747) ethyl ether, is an aromatic aldehyde with significant applications in various fields of chemical synthesis.[1] Its molecular structure, featuring an ethoxy group ortho to a formyl group on a benzene (B151609) ring, makes it a versatile intermediate and building block. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, applications, and safety information, tailored for professionals in research and development.

Core Properties and Identification

This compound is typically a clear yellow to purple liquid.[1] Its fundamental identifiers and physical characteristics are crucial for its application in controlled laboratory and industrial settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 613-69-4 | [2][3][4] |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 150.17 g/mol | [2][4] |

| EC Number | 210-349-2 | [2] |

| MDL Number | MFCD00003316 | [1][3] |

| Appearance | Clear yellow to purple liquid | [1] |

| Boiling Point | 136-138 °C at 24 mmHg; 248 °C at 760 mmHg | [5][6][7] |

| Density | 1.074 g/mL at 25 °C | [6][7] |

| Refractive Index | n20/D 1.543 | [6][7] |

| Melting Point | 21.0 °C | [5] |

| Solubility | Soluble in water (851.7 mg/L at 25 °C, est.) | [5] |

| InChI Key | DUVJMSPTZMCSTQ-UHFFFAOYSA-N | [2] |

| SMILES | CCOC1=CC=CC=C1C=O | [2] |

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols derived from established chemical literature and patents.

Protocol 1: Oxidation of o-Ethoxybenzyl Alcohol

This protocol describes a direct oxidation method to produce this compound.

Experimental Procedure:

-

Combine o-ethoxybenzyl alcohol (100 mg, 0.818 mmol), a palladium catalyst (SS-Pd, 918 mg, containing 0.04 mmol Pd), and 3 ml of toluene (B28343) in a reaction vessel.[6]

-

Purge the reaction mixture with molecular oxygen.[6]

-

Heat the mixture to 110 °C and stir for 5 hours.[6] Monitor the reaction's progress using thin-layer chromatography (TLC).[6]

-

Once the reaction is complete, cool the mixture to room temperature.[6]

-

Dilute the mixture with ethyl acetate (B1210297) and filter it through a cotton bed to remove the catalyst.[6]

-

Concentrate the organic layers by evaporation under reduced pressure.[6]

-

Purify the resulting crude product using silica (B1680970) gel column chromatography (60-120 mesh) with a 95:5 hexane/ethanol (B145695) eluent to yield this compound as a colorless liquid (96% yield).[6]

Protocol 2: Two-Step Synthesis from Salicylaldehyde

This method involves the protection of the hydroxyl group followed by etherification.[8][9]

Experimental Procedure: Step 1: Formation of Schiff Base Intermediate

-

Dissolve salicylaldehyde and an amine (e.g., aniline, n-butylamine) in a solvent such as ethanol or toluene.[8] The molar ratio of salicylaldehyde to amine to solvent can be approximately 1:1:16.25.[9]

-

Heat the solution to boiling and reflux for 12-14 hours.[8]

-

After the reaction, evaporate the solvent to dryness and recrystallize the product to obtain the Schiff base intermediate.[8]

Step 2: Etherification and Hydrolysis

-

Dissolve the intermediate product from Step 1, bromoethane, and an acid-acceptor (e.g., potassium carbonate, potassium tert-butoxide) in a solvent like dimethyl sulfoxide (B87167) (DMSO) or toluene.[8]

-

Heat the mixture to 80 °C and allow it to react for 12 hours.[8]

-

After cooling, filter the reaction mixture.[8] The filtrate is then subjected to an acidic workup (e.g., with 2mol/mL HCl), followed by extraction with a solvent like ethyl acetate.[8]

-

Evaporate the solvent from the organic phase and purify the residue by column chromatography to yield this compound.[8]

Applications in Research and Drug Development

This compound is a valuable compound for chemical innovation.[1] Its applications span pharmaceuticals, agrochemicals, and the fragrance industry.[1]

-

Pharmaceutical and Agrochemical Synthesis : It serves as a key intermediate in the synthesis of more complex molecules for novel therapeutic agents and crop protection products.[1][10] The aldehyde functional group is highly versatile, allowing for its conversion into alcohols, carboxylic acids, and various heterocyclic systems that are common motifs in drug structures.[10]

-

Organic Synthesis : Researchers utilize this compound as a fundamental building block.[1] It has been specifically used to study 1,3-dipolar cycloaddition reactions, a class of reactions important for constructing five-membered heterocyclic rings.[6]

-

Fragrance Industry : The compound imparts a pleasant aroma, making it a useful ingredient in perfumes and other scented products.[1]

-

Precursor for Drug Candidates : While direct applications are proprietary, related structures like benzyloxybenzaldehyde derivatives have been designed and synthesized as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types.[11] This suggests that the substituted benzaldehyde (B42025) scaffold, including the 2-ethoxy variant, is a promising starting point for developing targeted cancer therapies.[11]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and requires specific precautions.

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Reference(s) |

| Pictogram | Warning | [2] |

| Signal Word | Warning | [12] |

| Hazard Statements | H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. | [2][12] |

| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/eye protection/face protection.P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403 + P233 : Store in a well-ventilated place. Keep container tightly closed. | [2][12] |

| Storage Class | 10 - Combustible liquids | |

| Flash Point | 92 °C (197.6 °F) - closed cup | [5] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [12][13] |

| Special Handling | Air sensitive. Store under an inert atmosphere.[12][13] Use only outdoors or in a well-ventilated area.[13] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzaldehyde, 2-ethoxy- | C9H10O2 | CID 11950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aceschem.com [aceschem.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 613-69-4 [thegoodscentscompany.com]

- 6. This compound | 613-69-4 [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. CN103724171B - Preparation method of this compound - Google Patents [patents.google.com]

- 9. CN103724171A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

2-Ethoxybenzaldehyde molecular structure and weight

An In-depth Technical Guide to 2-Ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an aromatic aldehyde, is a significant compound in various fields of chemical research and industrial application. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding for its application in organic synthesis and as a building block for more complex molecules.

Molecular Structure and Properties

This compound, also known as o-ethoxybenzaldehyde or salicylaldehyde (B1680747) ethyl ether, is characterized by a benzene (B151609) ring substituted with an ethoxy group and a formyl group at adjacent positions.[1] Its chemical formula is C₉H₁₀O₂.[1][2] The presence of the ethoxy group influences its solubility and reactivity in various organic reactions.[1]

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3][4][5] |

| Molecular Weight | 150.17 g/mol | [2][3][6][7] |

| CAS Number | 613-69-4 | [1][2][6] |

| Appearance | Clear yellow to purple liquid | [1] |

| Boiling Point | 136-138 °C at 24 mmHg | [4][6] |

| Density | 1.074 g/mL at 25 °C | [4][6] |

| Refractive Index | n20/D 1.543 | [4][6] |

| Purity | ≥97% (GC) | [1][6] |

| InChI Key | DUVJMSPTZMCSTQ-UHFFFAOYSA-N | [6][8][9] |

| SMILES | CCOC1=CC=CC=C1C=O | [9] |

Experimental Protocols

The following section details a method for the synthesis of this compound, derived from established procedures.[10]

Synthesis of this compound

This protocol involves a two-step process starting from salicylaldehyde.

Step 1: Formation of Schiff Base Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde and an amine (such as aniline, n-butylamine, cyclohexylamine, benzylamine, or tert-butylamine) in a suitable solvent like ethanol (B145695) or toluene.[10]

-

Reflux: Heat the mixture to boiling and maintain reflux for 12-14 hours.[10]

-

Isolation: After the reaction is complete, evaporate the solvent to dryness. The crude product can be purified by recrystallization.[10]

Step 2: Ethoxy Group Introduction

-

Reaction Setup: Dissolve the product from Step 1, bromoethane, and an acid-acceptor (such as potassium carbonate, sodium tert-butoxide, or potassium tert-butoxide) in a solvent like dimethyl sulfoxide, dimethylformamide, toluene, or tetrahydrofuran.[10]

-

Reaction Conditions: Heat the mixture to 80°C and allow it to react for 12 hours.[10][11]

-

Work-up and Purification:

Synthesis and Purification Workflow

The logical flow of the synthesis and purification process is depicted in the diagram below.

Caption: Workflow for the Synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate with several applications in scientific research and industry:

-

Organic Synthesis: It serves as a crucial building block for creating more complex molecules.[1] It has been utilized in studies of 1,3-dipolar cycloaddition reactions.[6][7]

-

Pharmaceuticals: This compound is an important intermediate in the synthesis of various pharmaceutical agents, contributing to the development of new medications.[1]

-

Fragrance Industry: Due to its pleasant aroma, it is a key ingredient in perfumes and other scented products.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Store in a cool place, typically between 0-8°C.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. aceschem.com [aceschem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Benzaldehyde, 2-ethoxy- [webbook.nist.gov]

- 6. This compound ≥97% | 613-69-4 [sigmaaldrich.com]

- 7. This compound = 97 613-69-4 [sigmaaldrich.com]

- 8. This compound(613-69-4) 1H NMR spectrum [chemicalbook.com]

- 9. Benzaldehyde, 2-ethoxy- | C9H10O2 | CID 11950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN103724171B - Preparation method of this compound - Google Patents [patents.google.com]

- 11. CN103724171A - Preparation method of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2-Ethoxybenzaldehyde from Salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-ethoxybenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis route commences with the protection of the aldehyde functionality of salicylaldehyde (B1680747) via Schiff base formation, followed by a Williamson ether synthesis to introduce the ethoxy group, and concludes with the hydrolysis of the Schiff base to yield the final product. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow to aid in its practical implementation.

Introduction

This compound, also known as salicylaldehyde ethyl ether, is a key building block in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes. Its preparation from readily available salicylaldehyde is a common transformation in organic synthesis. The primary challenge in the direct O-alkylation of salicylaldehyde lies in the potential for side reactions involving the aldehyde group. To circumvent this, a protection-deprotection strategy is often employed. This guide details a two-step synthetic approach that involves the initial protection of the aldehyde group as a Schiff base, followed by the etherification of the phenolic hydroxyl group, and subsequent deprotection to afford this compound with good yield and purity.

Reaction Scheme

The overall synthetic strategy is depicted in the following reaction scheme:

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Protection of Salicylaldehyde via Schiff Base Formation

Objective: To protect the aldehyde group of salicylaldehyde by converting it into a Schiff base. Aniline (B41778) is used here as the amine.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (0.1 mol) in ethanol (B145695) (150 mL).

-

To this solution, add aniline (0.1 mol) dropwise with continuous stirring.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The precipitated yellow solid (salicylidene-aniline) is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Williamson Ether Synthesis of the Schiff Base Intermediate

Objective: To introduce the ethoxy group onto the phenolic hydroxyl of the Schiff base intermediate.

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve the dried salicylidene-aniline (0.05 mol) in a suitable solvent such as toluene (B28343) or dimethylformamide (DMF) (100 mL).

-

Add a base, such as potassium carbonate (0.1 mol) or potassium tert-butoxide (0.06 mol).

-

Heat the mixture to 80°C with vigorous stirring.

-

Add ethyl bromide (0.075 mol) dropwise from the dropping funnel over a period of 30 minutes.

-

Maintain the reaction mixture at 80°C for 12-16 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure to obtain the crude O-alkylated Schiff base. This intermediate can be used in the next step without further purification.

Step 3: Hydrolysis of the O-Alkylated Schiff Base

Objective: To deprotect the aldehyde group by hydrolyzing the Schiff base.

Procedure:

-

Dissolve the crude O-alkylated Schiff base from the previous step in a mixture of ethanol and water (1:1 v/v).

-

Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to the solution.

-

Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Step 1: Schiff Base Formation | ||

| Salicylaldehyde | 12.21 g (0.1 mol) | General Procedure |

| Aniline | 9.31 g (0.1 mol) | General Procedure |

| Yield of Salicylidene-aniline | ~90-95% | [1] |

| Step 2 & 3: Ether Synthesis & Hydrolysis | ||

| Salicylidene-aniline | 9.86 g (0.05 mol) | General Procedure |

| Ethyl Bromide | 8.17 g (0.075 mol) | General Procedure |

| Potassium Carbonate | 13.82 g (0.1 mol) | General Procedure |

| Overall Yield of this compound | 70-80% | [2] |

Characterization of this compound

The final product should be characterized by various spectroscopic methods to confirm its identity and purity.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Boiling Point | 234-236 °C |

| Density | 1.074 g/mL at 25 °C |

Table of Spectroscopic Data:

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.51 (s, 1H, -CHO), 7.84 (dd, J=7.7, 1.8 Hz, 1H), 7.53 (ddd, J=8.4, 7.4, 1.8 Hz, 1H), 7.06 (td, J=7.5, 0.9 Hz, 1H), 6.98 (d, J=8.4 Hz, 1H), 4.16 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.48 (t, J=7.0 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 189.8, 161.4, 135.9, 128.4, 124.9, 120.7, 112.5, 64.6, 14.7 |

| IR (neat, cm⁻¹) | 2982, 2875, 1685 (C=O), 1599, 1483, 1288, 1245, 1163, 1043, 756 |

| Mass Spectrometry (EI, m/z) | 150 (M⁺), 121, 93, 65 |

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from salicylaldehyde via a Schiff base protection strategy is a reliable and high-yielding method. This guide provides the necessary detailed protocols and characterization data to enable researchers and professionals in drug development and other chemical industries to successfully implement this synthesis. The use of readily available starting materials and straightforward reaction conditions makes this an attractive route for the preparation of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Ethoxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Ethoxybenzaldehyde (CAS No. 613-69-4). It details experimental protocols for its synthesis and key reactions, and explores its applications as a versatile intermediate in the pharmaceutical industry, including its role in the synthesis of bioactive compounds such as Sildenafil analogues and potassium channel inhibitors.

Core Properties of this compound

This compound, also known as o-ethoxybenzaldehyde or salicylaldehyde (B1680747) ethyl ether, is an aromatic aldehyde characterized by an ethoxy group at the ortho position to the formyl group. This substitution pattern influences its physical properties and chemical reactivity.

Physical and Chemical Data

The core physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| Appearance | Clear, colorless to yellow or yellow-brown liquid | [2][3] |

| Melting Point | 21 °C | |

| Boiling Point | 248 °C @ 760 mmHg; 136-138 °C @ 24 mmHg | [4] |

| Density | 1.074 - 1.085 g/mL at 20-25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.5405 - 1.5460 | [3] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [4] |

| Solubility | Poorly soluble in water; soluble in common organic solvents such as ethanol (B145695), methanol, DMSO, and oils.[5] | |

| CAS Number | 613-69-4 | [1][2] |

| InChI Key | DUVJMSPTZMCSTQ-UHFFFAOYSA-N | [1] |

| SMILES | CCOC1=CC=CC=C1C=O | [1] |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Key Features |

| ¹H NMR | Aldehyde Proton (CHO): Singlet, ~10.4 ppm. Aromatic Protons (Ar-H): Multiplets, ~6.9-7.8 ppm (4H). Ethoxy Protons (-OCH₂CH₃): Quartet, ~4.1 ppm (2H, J≈7 Hz); Triplet, ~1.4 ppm (3H, J≈7 Hz). |

| ¹³C NMR | Carbonyl Carbon (C=O): ~190 ppm. Aromatic Carbons: ~112-161 ppm (including the C-O at ~161 ppm and the C-CHO at ~125 ppm). Ethoxy Carbons (-OCH₂CH₃): ~64 ppm (-OCH₂) and ~15 ppm (-CH₃). |

| Infrared (IR) | C=O Stretch (Aldehyde): Strong absorption band around 1680-1700 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. C-O-C Stretch (Ether): Strong absorption around 1240-1260 cm⁻¹. Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 150. Major Fragments: m/z 121 ([M-CHO]⁺), m/z 93 ([M-CHO-C₂H₄]⁺). |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below for laboratory application.

Synthesis of this compound

Two common synthetic routes to this compound are the etherification of salicylaldehyde and the oxidation of 2-ethoxybenzyl alcohol.

Method 1: Synthesis from Salicylaldehyde (via Schiff Base Intermediate)

This two-step method involves the protection of the aldehyde group as a Schiff base (imine), followed by etherification of the phenolic hydroxyl group and subsequent hydrolysis to regenerate the aldehyde.[6]

Step 1: Formation of N-(2-hydroxybenzylidene)aniline

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.

-

Reagents: Salicylaldehyde (1.0 eq), Aniline (B41778) (1.0 eq), Ethanol.

-

Procedure:

-

Dissolve salicylaldehyde (e.g., 12.2 g, 0.1 mol) in ethanol (200 mL) in a round-bottom flask.

-

Add aniline (e.g., 9.3 g, 0.1 mol) to the solution.

-

Heat the mixture to reflux and maintain for 12-14 hours.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid from ethanol to yield the Schiff base intermediate.

-

Step 2: Etherification and Hydrolysis

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.

-

Reagents: N-(2-hydroxybenzylidene)aniline (1.0 eq), Bromoethane (B45996) (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (B3395972) or DMF, 2M Hydrochloric Acid, Ethyl Acetate (B1210297).

-

Procedure:

-

Dissolve the Schiff base from Step 1 (e.g., 19.7 g, 0.1 mol) and potassium carbonate (e.g., 27.6 g, 0.2 mol) in acetone (250 mL).

-

Add bromoethane (e.g., 12.0 g, 0.11 mol) and heat the mixture to reflux for 12 hours.

-

Cool the reaction, filter off the inorganic salts, and evaporate the solvent.

-

To the crude product, add 2M HCl (100 mL) and stir vigorously at room temperature for 1-2 hours to hydrolyze the imine.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting oil by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to obtain this compound.

-

References

- 1. Benzaldehyde, 2-ethoxy- | C9H10O2 | CID 11950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 97+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103724171B - Preparation method of this compound - Google Patents [patents.google.com]

In-Depth Technical Guide: 2-Ethoxybenzaldehyde Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 2-Ethoxybenzaldehyde, a versatile aromatic aldehyde used in various research and development applications, including the synthesis of pharmaceuticals and fragrances.[1] Due to the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally related compounds, such as benzaldehyde (B42025) and other aromatic aldehydes, to provide a thorough understanding of potential hazards.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 613-69-4 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀O₂ | [2][4][5] |

| Molecular Weight | 150.17 g/mol | [3] |

| Appearance | Clear yellow to purple liquid | [2] |

| Boiling Point | 136-138 °C at 24 mmHg | [3][6] |

| Melting Point | 21.00 °C at 760.00 mm Hg | [7] |

| Density | 1.074 g/mL at 25 °C | [3][6] |

| Refractive Index | 1.543 at 20 °C | [3][6] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [3][6] |

| Solubility | Soluble in water (851.7 mg/L at 25 °C, estimated) | [8] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is critical for implementing appropriate safety measures.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

The following diagram illustrates the GHS pictograms and corresponding personal protective equipment (PPE) required when handling this compound.

Caption: GHS Hazards and Recommended PPE for this compound.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the chemical.

Handling Workflow

The following diagram outlines the recommended workflow for the safe handling of this compound.

Caption: Recommended workflow for handling this compound safely.

Storage Requirements

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

-

Containers: Keep containers tightly closed when not in use.

Toxicological Information and Experimental Data

Potential Toxicological Profile (by Analogy)

-

Metabolism: Like benzaldehyde, this compound is likely metabolized in the body. Benzaldehyde is rapidly metabolized to benzoic acid, which is then conjugated with glycine (B1666218) or glucuronic acid and excreted in the urine.[10] A similar metabolic pathway can be anticipated for this compound, likely involving oxidation of the aldehyde group and potential modification of the ethoxy group.

-

Acute Toxicity: For benzaldehyde, the oral LD50 in rats and mice ranges from 800 to 2850 mg/kg.[10]

-

Carcinogenicity: Studies on benzaldehyde have shown no evidence of carcinogenicity in rats, but some evidence in mice.[10] However, some research suggests that benzaldehyde may also possess anti-tumor properties.[11] No carcinogenicity data is available for this compound.

-

Genotoxicity: Benzaldehyde did not show mutagenic activity in bacterial assays but did induce chromosomal abnormalities in Chinese hamster cells.[10]

The following diagram illustrates a generalized metabolic pathway for aromatic aldehydes.

Caption: A generalized metabolic pathway for aromatic aldehydes.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the cited literature. For researchers designing such studies, it is recommended to adapt established OECD guidelines for testing of chemicals, such as:

-

OECD Guideline 402: Acute Dermal Toxicity

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

-

OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention.[9] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[9] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9] |

| Ingestion | Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Get medical attention.[9] |

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.

Disposal Considerations

Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations. Do not empty into drains.[9]

This technical guide provides a framework for the safe handling and use of this compound. Given the gaps in specific toxicological data, a cautious and conservative approach is strongly recommended. Always consult the most recent Safety Data Sheet from your supplier before use and ensure all laboratory personnel are trained on the potential hazards and emergency procedures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. This compound = 97 613-69-4 [sigmaaldrich.com]

- 4. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 8. This compound, 613-69-4 [thegoodscentscompany.com]

- 9. Benzaldehyde, 2-ethoxy- | C9H10O2 | CID 11950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aldehydes: What We Should Know About Them | MDPI [mdpi.com]

Spectroscopic Profile of 2-Ethoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethoxybenzaldehyde, a key aromatic aldehyde used in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR Data

Solvent: Chloroform-d (B32938) (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.52 | s | - | Aldehyde H (CHO) |

| 7.85 | dd | 7.7, 1.8 | Aromatic H |

| 7.53 | ddd | 8.4, 7.4, 1.8 | Aromatic H |

| 7.07 | t | 7.5 | Aromatic H |

| 6.97 | d | 8.4 | Aromatic H |

| 4.17 | q | 7.0 | Methylene H (-OCH₂CH₃) |

| 1.48 | t | 7.0 | Methyl H (-OCH₂CH₃) |

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 191.8 | Aldehyde C (C=O) |

| 161.5 | Aromatic C (C-O) |

| 136.2 | Aromatic C-H |

| 128.9 | Aromatic C-H |

| 125.1 | Aromatic C (C-CHO) |

| 121.0 | Aromatic C-H |

| 112.4 | Aromatic C-H |

| 64.6 | Methylene C (-OCH₂) |

| 14.7 | Methyl C (-CH₃) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2982 | C-H stretch (aliphatic) |

| 2878, 2780 | C-H stretch (aldehyde) |

| 1686 | C=O stretch (aromatic aldehyde) |

| 1599, 1479 | C=C stretch (aromatic) |

| 1242 | C-O stretch (aryl ether) |

| 1045 | C-O stretch (alkyl ether) |

| 756 | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 150 | 65 | [M]⁺ (Molecular Ion) |

| 121 | 100 | [M - CHO]⁺ |

| 93 | 55 | [M - CHO - CO]⁺ or [M - C₂H₅O]⁺ |

| 65 | 40 | [C₅H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube.[1] ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).

For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

For ¹³C NMR, the spectral width is generally set from 0 to 200 ppm. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

For liquid samples like this compound, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[2][3] The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.[4] A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile organic compounds.[5][6] The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The Synthetic Versatility of 2-Ethoxybenzaldehyde: A Technical Guide for Organic Chemists and Drug Discovery Professionals

An In-depth Exploration of Key Synthetic Transformations and Potential Applications

2-Ethoxybenzaldehyde, an aromatic aldehyde bearing an ethoxy group at the ortho position, serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties make it a reactive substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, leading to a diverse array of molecular scaffolds with significant potential in medicinal chemistry, materials science, and the fragrance industry.[1][2] This technical guide provides a comprehensive overview of the principal applications of this compound in organic synthesis, complete with detailed experimental protocols for key transformations, quantitative data, and visual representations of reaction workflows.

Claisen-Schmidt Condensation: A Gateway to Chalcones with Therapeutic Potential

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, commonly known as chalcones. These compounds are of particular interest to drug development professionals due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] this compound readily participates in this reaction with various ketones to yield 2'-ethoxy-substituted chalcones.

Experimental Protocol: Synthesis of a 2-Ethoxy-Substituted Chalcone (B49325)

This protocol describes a general procedure for the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted acetophenone (B1666503).

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

-

Aqueous Sodium Hydroxide (B78521) (NaOH) solution (e.g., 60%)

-

Hydrochloric Acid (HCl) (e.g., 10%)

-

Distilled Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

-

With continuous stirring, add the aqueous sodium hydroxide solution dropwise to the mixture. The amount of base can be catalytic or stoichiometric depending on the specific substrates.

-

The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight (14-16 hours), or gently refluxed for a shorter duration (e.g., 3 hours).[5][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with dilute hydrochloric acid to a pH of approximately 1-2.

-

The precipitated crude chalcone is collected by vacuum filtration and washed thoroughly with cold distilled water until the washings are neutral.

-

The crude product is then dried and purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure crystalline chalcone.[6]

Table 1: Representative Yields of Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde | 2,4-Dihydroxy acetophenone | 60% aq. NaOH / Ethanol | 3 h (reflux) | Not Specified | [5] |

| Substituted Benzaldehydes | Substituted Acetophenones | 60% aq. KOH / Ethanol | 14-16 h (RT) | Significant | [6] |

Synthesis of Schiff Bases: Versatile Ligands and Bioactive Molecules

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. These compounds are not only crucial intermediates in organic synthesis but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[7][8] this compound serves as a readily available aldehyde component for the synthesis of a diverse library of Schiff bases.

Experimental Protocol: Synthesis of a 2-Ethoxybenzylidene-Substituted Aniline

This protocol outlines a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

-

This compound

-

Primary Amine (e.g., Aniline)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Dissolve equimolar amounts of this compound and the primary amine in ethanol in a round-bottom flask.[9]

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

The reaction mixture is then refluxed for a period of 2 to 5 hours.[9] The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be partially evaporated, and the mixture cooled in an ice bath to induce crystallization.

-

The solid Schiff base is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Table 2: Antimicrobial Activity of Representative Schiff Bases

| Schiff Base Derivative | Test Organism | Method | Activity/Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Derived from Benzaldehyde & p-Aminophenol | Various bacteria & fungi | Not specified | Significant activity | Not specified | [8] |

| Derived from Salicylaldehyde & various amines | S. aureus, E. coli | Disc diffusion | 7.4 - 32.5 | Not specified | [10] |

| Derived from Benzaldehyde & Aniline | E. coli | Disc diffusion | 7-12 | 62.5 | [11] |

| Derived from Benzaldehyde & Aniline | S. aureus | Disc diffusion | 8-13 | 62.5 | [11] |

Note: Data for Schiff bases derived specifically from this compound is limited in the provided search results. The table shows representative data for structurally similar Schiff bases.

Knoevenagel Condensation: Access to Electron-Deficient Alkenes

The Knoevenagel condensation provides an efficient route to α,β-unsaturated compounds by reacting an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base.[12] this compound can be employed in this reaction to synthesize various functionalized alkenes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Experimental Protocol: Knoevenagel Condensation of this compound

This is a general procedure for the Knoevenagel condensation of this compound with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate.

Materials:

-

This compound

-

Active Methylene Compound (e.g., Malononitrile)

-

Base catalyst (e.g., Piperidine, Triethylamine, or a solid-supported base)

-

Solvent (e.g., Ethanol, Toluene, or solvent-free)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents).

-

Add the base catalyst. The reaction can be performed in a solvent or under solvent-free conditions.

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up. If the product precipitates, it can be filtered and washed. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Further Synthetic Applications

Beyond the aforementioned reactions, this compound is a valuable precursor for several other important transformations in organic synthesis.

-

Wittig Reaction: This reaction allows for the conversion of the aldehyde group of this compound into an alkene with high control over the double bond's position. The reaction involves a phosphonium (B103445) ylide and typically proceeds under basic conditions.[13]

-

Perkin Reaction: this compound can be used in the Perkin reaction with an acid anhydride (B1165640) and its corresponding salt to synthesize α,β-unsaturated carboxylic acids, specifically derivatives of cinnamic acid.[3]

-

Synthesis of Quinolines: Quinolines are a class of heterocyclic compounds with a wide range of pharmacological activities. The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be adapted to use precursors derived from this compound to construct the quinoline (B57606) scaffold.[4][14]

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its participation in a variety of classical and modern synthetic methodologies, including the Claisen-Schmidt condensation, Schiff base formation, and Knoevenagel condensation, provides access to a rich diversity of molecular architectures. The resulting chalcones, imines, and other derivatives often exhibit promising biological activities, making this compound a compound of significant interest for researchers in drug discovery and development. The experimental protocols and workflows provided in this guide serve as a valuable resource for chemists seeking to exploit the synthetic potential of this important aromatic aldehyde. Further exploration of its reactivity is likely to uncover even more novel applications in the future.

References

- 1. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]

- 2. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 12. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to 2-Ethoxybenzaldehyde: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Ethoxybenzaldehyde (also known as o-ethoxybenzaldehyde or salicylaldehyde (B1680747) ethyl ether) is an organic compound characterized by a benzene (B151609) ring substituted with an aldehyde group and an adjacent ethoxy group. This arrangement imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1] Its applications range from being a precursor in the synthesis of pharmaceuticals and agrochemicals to its use as a component in fragrances due to its pleasant aroma.[1]

While extensive data exists on its modern applications and synthesis, a definitive record of its initial discovery and the first scientist to synthesize it remains elusive in currently accessible scientific literature. It is plausible that its first synthesis was achieved in the latter half of the 19th century, following Alexander Williamson's development of the Williamson ether synthesis in 1850, a robust method for forming ethers from an alkoxide and an alkyl halide.[2][3] Given the availability of salicylaldehyde at the time, its conversion to this compound via this method would have been a logical synthetic step.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| CAS Number | 613-69-4 | [1] |

| Appearance | Clear yellow to light brown liquid | [1] |

| Boiling Point | 136-138 °C at 24 mmHg | |

| Density | 1.074 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.543 | |

| Flash Point | 92 °C (closed cup) | |

| Solubility | Soluble in ethanol (B145695) and ether |

Synthesis of this compound

Two detailed experimental protocols for the synthesis of this compound are provided below. The first is a modern patented method, and the second is based on the classical Williamson ether synthesis, a plausible historical route.

Modern Synthesis via Schiff Base Intermediate

This method, described in Chinese patent CN103724171A, involves a two-step process starting from salicylaldehyde.

Step 1: Formation of a Schiff Base

-

In a round-bottom flask, dissolve salicylaldehyde (1 mole) and an amine (e.g., aniline, 1 mole) in a solvent such as ethanol or toluene (B28343) (16.25 moles).

-

Heat the mixture to boiling and reflux for 12-14 hours.

-

After the reaction is complete, evaporate the solvent to dryness.

-

Recrystallize the resulting crude product to obtain the purified Schiff base.

Step 2: Ethylation and Hydrolysis

-

Dissolve the purified Schiff base from Step 1 in a solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), toluene, or tetrahydrofuran (B95107) (THF).

-

Add bromoethane (B45996) (4.47 moles) and an acid acceptor (e.g., potassium carbonate, sodium tert-butoxide, or potassium tert-butoxide, 1 mole) to the solution.

-

Heat the reaction mixture to 80 °C and maintain for 12 hours.

-

After cooling, filter the mixture to remove any inorganic salts.

-

Extract the filtrate with a suitable organic solvent.

-

Evaporate the solvent from the organic extract.

-

Purify the resulting crude product by column chromatography to yield this compound.

Plausible Historical Synthesis: Williamson Ether Synthesis

This protocol is based on the principles of the Williamson ether synthesis, a method available since the mid-19th century.[2][3]

-

In a suitable reaction vessel, dissolve salicylaldehyde in a non-protic solvent.

-

Add a strong base, such as sodium hydride or sodium ethoxide, to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide.

-

To this solution, add an ethylating agent, such as ethyl iodide or ethyl bromide, dropwise.

-

Stir the reaction mixture, possibly with gentle heating, until the reaction is complete (as monitored by an appropriate method).

-

After the reaction, quench the mixture with water.

-

Extract the aqueous mixture with a water-immiscible organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a dilute aqueous base solution to remove any unreacted salicylaldehyde, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Filter to remove the drying agent and remove the solvent by distillation to obtain crude this compound.

-

Further purify the product by vacuum distillation.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis methods described above.

Caption: Modern synthesis of this compound.

References

2-Ethoxybenzaldehyde: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Ethoxybenzaldehyde, an aromatic aldehyde, serves as a crucial building block in the synthesis of a diverse array of pharmacologically active molecules.[1] Its versatile chemical nature allows for its incorporation into various molecular frameworks, leading to the development of compounds with potential therapeutic applications in oncology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the use of this compound in medicinal chemistry, detailing the synthesis of key compound classes, their biological activities, and underlying mechanisms of action.

Core Applications in Medicinal Chemistry

This compound is a valuable precursor for the synthesis of several classes of bioactive compounds, most notably chalcones and Schiff bases. These scaffolds are of significant interest in drug discovery due to their broad spectrum of biological activities.

Chalcones and their Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids.[2] They are synthesized through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503).[3] Derivatives of this compound have been incorporated into chalcone (B49325) structures to explore their therapeutic potential.

Anticancer Activity: Chalcones are known to exhibit cytotoxic effects against various cancer cell lines.[2][4] The proposed mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways.[4]

Table 1: Cytotoxicity of Chalcone Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| B3 | Chalcone | Hela | 3.204 | [5] |

| B3 | Chalcone | MCF-7 | 3.849 | [5] |

| 23a | Benzimidazole-Chalcone | A549 | 9.73 | [6] |

| 23a | Benzimidazole-Chalcone | MCF-7 | 8.91 | [6] |

| 23a | Benzimidazole-Chalcone | HEP-G2 | 10.93 | [6] |

| 23a | Benzimidazole-Chalcone | OVCAR-3 | 10.76 | [6] |

Note: The IC50 values presented are for chalcone derivatives that may not be directly synthesized from this compound but represent the general cytotoxic potential of this class of compounds.

Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation

A general procedure for the synthesis of chalcones from this compound is as follows:

-

Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

-

Add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), dropwise to the mixture with constant stirring.[3]

-

Continue stirring at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified chalcone.[3]

Schiff Bases and their Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. They are a versatile class of ligands that can coordinate with various metal ions to form stable complexes and exhibit a wide range of biological activities.

Antimicrobial Activity: Schiff bases derived from substituted benzaldehydes have demonstrated significant antibacterial and antifungal properties.[7] The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or disrupt cellular processes.

Table 2: Antimicrobial Activity of Schiff Base Derivatives

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 3c | Schiff Base | Candida albicans | 24 | [7] |

| 3e | Schiff Base | Staphylococcus aureus | 24-49 | [7] |

| Zn-L11 | Reduced Schiff Base Complex | Escherichia coli | >100 | [8] |

| Zn-L11 | Reduced Schiff Base Complex | Staphylococcus aureus | >100 | [8] |

Note: The MIC values presented are for Schiff base derivatives that may not be directly synthesized from this compound but are representative of the antimicrobial potential of this compound class.

Experimental Protocol: Synthesis of Schiff Bases

A general procedure for the synthesis of Schiff bases from this compound is as follows:

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.

-

Add a solution of a primary amine (1 equivalent) in the same solvent to the aldehyde solution.

-

Add a catalytic amount of an acid, such as glacial acetic acid.

-

Reflux the reaction mixture for a few hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate.

-

Filter the solid product, wash with a cold solvent, and dry. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or chromatography.

Anticonvulsant Activity: Certain Schiff base derivatives of benzaldehydes have been investigated for their anticonvulsant properties.[9][10][11] The proposed mechanisms often involve modulation of GABAergic neurotransmission or interaction with voltage-gated sodium channels.[12]

Putative Signaling Pathways

The biological activities of this compound derivatives are believed to be mediated through their interaction with key cellular signaling pathways.

Apoptosis Induction by Chalcone Derivatives

Chalcones are known to induce apoptosis in cancer cells through the activation of caspase cascades. This can occur via the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.

Inhibition of NF-κB Signaling by Anti-inflammatory Derivatives

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] This pathway plays a central role in regulating the expression of pro-inflammatory genes.[1][13] Derivatives of this compound with anti-inflammatory properties may act by preventing the activation and nuclear translocation of NF-κB.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry, providing a scaffold for the synthesis of a wide range of bioactive compounds. The resulting chalcones and Schiff bases have demonstrated promising anticancer, antimicrobial, and anticonvulsant activities. Further exploration of derivatives of this compound and detailed investigation into their mechanisms of action hold significant potential for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to further explore the rich chemistry and pharmacology of this important synthetic intermediate.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Claisen-Schmidt Condensation [cs.gordon.edu]

- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 10. Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jmhsr.com [jmhsr.com]

- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and coordination chemistry.[1][2] Their synthesis is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[1] The incorporation of a 2-ethoxybenzaldehyde moiety can influence the steric and electronic properties of the resulting Schiff base, potentially leading to novel biological activities and material characteristics. Schiff bases derived from substituted benzaldehydes are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antioxidant, and anticancer properties.[2][3][4] This document provides detailed protocols for the synthesis of Schiff bases from this compound and an overview of their potential applications.

Applications in Research and Drug Development

While specific applications for Schiff bases derived directly from this compound are an emerging area of research, the broader class of alkoxy-substituted Schiff bases has demonstrated significant potential in several fields:

-

Antimicrobial Agents: The imine group is crucial for the biological activity of Schiff bases.[1] Schiff bases and their metal complexes have shown potent antibacterial and antifungal activities.[5][6]

-

Anticancer Agents: Numerous studies have highlighted the cytotoxic effects of Schiff bases against various cancer cell lines.[4][7][8] For instance, derivatives of the structurally related 2-hydroxybenzaldehyde have been investigated as potential anticancer agents, inducing apoptosis through pathways like the MAPK signaling pathway.[4]

-

Chemosensors: The ability of the azomethine nitrogen to coordinate with metal ions makes Schiff bases excellent candidates for chemosensors for metal ion detection.[3]

-

Coordination Chemistry: Schiff bases are important ligands in the field of coordination chemistry, forming stable complexes with a variety of metal ions. These complexes themselves can have interesting catalytic and biological properties.[9][10]

Experimental Protocols

The following protocols are generalized methods for the synthesis of Schiff bases from this compound and a primary amine. The choice of solvent and reaction conditions can be optimized for specific substrates.

Protocol 1: Synthesis via Reflux in Ethanol (B145695)

This method is suitable for a wide range of primary amines and generally provides good to excellent yields.

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted aniline, aminopyridine)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

-

Add an equimolar amount of the desired primary amine to the solution.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[11]

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from 2 to 6 hours.[11]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the Schiff base will often form.

-

If precipitation is slow, the mixture can be cooled in an ice bath to maximize product formation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a desiccator or a vacuum oven.

-

Characterize the product using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Synthesis at Room Temperature

This "green" synthesis method avoids heating and is suitable for more reactive amines.

Materials:

-

This compound

-

Primary amine

-

Ethanol or an ethanol-water mixture (1:1 v/v)

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a beaker, dissolve this compound (1 equivalent) in either ethanol or a 1:1 ethanol-water mixture.

-

Add an equimolar amount of the primary amine to the solution.

-

Stir the reaction mixture vigorously at room temperature. Reaction times can range from 1 to 24 hours depending on the reactivity of the amine.[12]

-

Monitor the formation of the product by observing the formation of a precipitate or by TLC analysis.

-

Once the reaction is complete, collect the solid product by filtration.

-

Wash the product with a small amount of the cold solvent system used for the reaction.

-

Dry the product and proceed with characterization.

Data Presentation

The following tables summarize typical data obtained from the synthesis and characterization of Schiff bases derived from ethoxy-substituted benzaldehydes. While specific values for this compound derivatives will vary, these provide a reference for expected outcomes.

Table 1: Reaction Conditions and Yields for Schiff Base Synthesis

| Amine Reactant | Aldehyde Reactant | Solvent | Method | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Reference |

| 2-Aminopyridine | 4-Ethoxybenzaldehyde | Ethanol | Reflux | 2 | 88.2 | 95-97 | |

| 2-Aminopyridine | 4-Ethoxybenzaldehyde | Ethanol | Stirring | 1 | 69.2 | 95-97 | |

| 2-Aminopyridine | 4-Ethoxybenzaldehyde | Ethanol-Water (1:1) | Stirring | 1 | 43.5 | 95-97 | |

| 2-Amino benzoic acid | 3-Ethoxy salicylaldehyde | Ethanol | Reflux | 2 | 95 | 148 | [6] |

Table 2: Spectroscopic Data for a Representative Schiff Base (from 4-Ethoxybenzaldehyde and 2-Aminopyridine)

| Spectroscopic Technique | Key Peaks / Chemical Shifts (δ ppm) | Assignment |

| FT-IR (cm⁻¹) | 1681 | C=N (Azomethine) |

| 1595 | Aromatic C=C | |

| 1036 | Aromatic C-O | |

| ¹H NMR (ppm) | 9.71 (s, 1H) | HC=N- (Imine proton) |

| 7.06-7.91 (m, 8H) | Aromatic-H | |

| 4.10 (q, 2H) | -OCH₂CH₃ | |

| 1.32 (t, 3H) | -OCH₂CH₃ | |

| ¹³C NMR (ppm) | 158.48 | C=N (Imino carbon) |

| 158.68 | Aromatic C-O | |

| 63.88 | Aliphatic C-O (-OCH₂) | |

| 15.22 | Aliphatic C (-CH₃) |

Visualizations

The following diagrams illustrate the synthesis workflow and the general reaction mechanism for the formation of Schiff bases from this compound.

Caption: General experimental workflow for the synthesis of Schiff bases.

Caption: Simplified reaction mechanism for Schiff base formation.

References

- 1. benchchem.com [benchchem.com]

- 2. ijfmr.com [ijfmr.com]

- 3. researchgate.net [researchgate.net]

- 4. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. banglajol.info [banglajol.info]

- 7. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New Schiff Bases Complex from 2-((3-Ethoxy-4-Hydroxybenzylidene) Amino) Benzoic Acid: Characterization and Evaluation of the Physicochemical Properties, Biological Activities and SEM Study | Scientific Research Journal of Engineering and Computer Sciences [iarconsortium.org]

- 10. Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols: 2-Ethoxybenzaldehyde in 1,3-Dipolar Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dipolar cycloaddition is a powerful and versatile reaction in organic synthesis for the construction of five-membered heterocyclic rings. This method is particularly significant in medicinal chemistry and drug development due to the prevalence of such heterocyclic scaffolds in biologically active molecules. One of the key applications of this reaction is the synthesis of isoxazolines, which are known to exhibit a wide range of pharmacological activities.

This document provides detailed application notes and protocols for the use of 2-ethoxybenzaldehyde in 1,3-dipolar cycloaddition reactions, specifically focusing on the synthesis of 3-(2-ethoxyphenyl)-substituted isoxazolines. The primary route involves the conversion of this compound to its corresponding aldoxime, followed by in situ generation of a nitrile oxide, which then undergoes a [3+2] cycloaddition with a dipolarophile, such as an alkene.

Reaction Principle

The overall synthetic strategy involves a two-step, one-pot procedure starting from this compound.

-

Oxime Formation: this compound is first reacted with hydroxylamine (B1172632) to form this compound oxime.